8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Sirtuin Inhibition Epigenetics Chemical Biology

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 299421-61-7) is a synthetic purine-2,6-dione derivative distinguished by a 4-chlorophenyl-2-oxoethyl moiety linked via a thioether bridge to the 8-position of the xanthine core. This compound belongs to a class of 8-substituted purine-2,6-diones that have been identified in peer-reviewed research as potent pan-inhibitors of sirtuin deacetylases (SIRT1/2/3/5), a biological activity that fundamentally differentiates the scaffold from generic xanthines.

Molecular Formula C15H13ClN4O3S
Molecular Weight 364.8
CAS No. 299421-61-7
Cat. No. B2434675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS299421-61-7
Molecular FormulaC15H13ClN4O3S
Molecular Weight364.8
Structural Identifiers
SMILESCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
InChIInChI=1S/C15H13ClN4O3S/c1-19-11-12(20(2)14(23)18-13(11)22)17-15(19)24-7-10(21)8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3,(H,18,22,23)
InChIKeyLAYLZGGSMJKXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 299421-61-7): A Structurally Defined Purine-2,6-dione for Targeted Research


8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 299421-61-7) is a synthetic purine-2,6-dione derivative distinguished by a 4-chlorophenyl-2-oxoethyl moiety linked via a thioether bridge to the 8-position of the xanthine core . This compound belongs to a class of 8-substituted purine-2,6-diones that have been identified in peer-reviewed research as potent pan-inhibitors of sirtuin deacetylases (SIRT1/2/3/5), a biological activity that fundamentally differentiates the scaffold from generic xanthines [1]. Unlike common adenosine receptor-targeting purines, the specific thioether linkage at C-8 and the absence of a ribose sugar confer a unique chemical and pharmacological profile suitable for enzyme inhibition studies.

Why 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Purine-2,6-diones


Generic substitution within the purine-2,6-dione class is unreliable due to the profound impact of seemingly minor structural variations on biological activity, selectivity, and chemical stability. The target compound's defining feature—an 8-position thioether bridge to a 4-chlorophenyl ketone—is not a common motif. Replacing it with a simpler 8-mercapto or 8-chloro analog, or an N-7 substituted regioisomer (such as CAS 313530-96-0 ), fundamentally changes its molecular recognition capabilities and reactivity profile. A 2020 study on 8-mercapto-3,7-dihydro-1H-purine-2,6-diones demonstrated that potency against sirtuin enzymes (SIRT1/2/3/5) is highly sensitive to substituent modifications, with IC50 values varying from sub-micromolar to >50 µM across a small panel of compounds [1]. Therefore, experimental outcomes, whether in enzyme inhibition, probe design, or cellular assays, are contingent on the precise chemical structure of this specific compound.

Quantitative Evidence for Selecting 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Over Analogs


Scaffold Enzymatic Potency: Baseline SIRT Pan-Inhibition Activity for 8-Thio-Purine-2,6-diones

The target compound is a functionalized derivative of the proven 8-thio-purine-2,6-dione pharmacophore. A series of closely related 8-mercapto-3,7-dihydro-1H-purine-2,6-diones were characterized as potent, competitive sirtuin inhibitors against acetyl substrate. The most potent compound in this study displayed IC50 values of 2.3 µM, 1.7 µM, 4.5 µM, and 2.2 µM against SIRT1, SIRT2, SIRT3, and SIRT5, respectively [1]. The target compound presents a key differentiating feature: the 8-thioether substituent, which is expected to enhance metabolic stability compared to the free thiol analogs while maintaining critical binding interactions.

Sirtuin Inhibition Epigenetics Chemical Biology

Crucial Regiochemical Differentiation: C-8 Thioether vs. N-7 Alkylation Isomer

A critical comparator is the regioisomer 7-(2-(4-chlorophenyl)-2-oxoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 313530-96-0), where the 4-chlorophenyl-2-oxoethyl moiety is attached directly to the N-7 nitrogen . This leads to a fundamental difference in molecular connectivity and electronic distribution. The target compound's C8-S bond represents a different pharmacophore that will engage biological targets through a distinct 3D vector and binding mode, a principle well-established in purine medicinal chemistry.

Regioisomerism Medicinal Chemistry Structure-Activity-Relationship

Synthetic Utility and Chemical Stability: Thioether vs. Free Thiol Analogs

The 8-thioether linkage in the target compound provides distinct advantages over its 8-mercapto (-SH) and 8-chloro (-Cl) analogs. Unlike the highly reactive free thiol, which is prone to oxidative dimerization and non-specific reactivity, the thioether is chemically stable under standard laboratory conditions. Furthermore, the thioether serves as a versatile synthetic handle; controlled oxidation can yield either the sulfoxide or sulfone derivative , which can be used to probe electronic effects in SAR studies or as a method for introducing a prodrug moiety, options not available with N-substituted or C-chloro analogs.

Chemical Stability Synthetic Handle Prodrug Design

Target Differentiation: Avoiding Adenosine Receptor Interactions of Common Purines

Many 8-substituted purines, especially 8-cycloalkylamino and 8-aryl purine-2,6-diones, are designed as potent adenosine A1/A2A/A3 receptor antagonists (e.g., istradefylline, rolofylline). The target compound, with its specific 8-thioether-4-chlorophenyl ketone side chain and a 3,7-dimethyl substitution pattern, creates a distinct pharmacophore intended to diverge from these classical adenosine-targeting motifs [1]. This structural specificity is an advantage for researchers seeking to develop chemical probes or lead compounds that avoid the polypharmacology associated with the adenosine receptor family.

Adenosine Receptors Target Selectivity Xanthine Derivatives

Optimal Research Applications for 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Based on Its Differentiated Profile


A Chemical Probe for Sirtuin Isoform Profiling and Deconvolution

Based on the scaffold's proven inhibitory activity against SIRT1/2/3/5 [1], this specific compound is an ideal starting point for a medicinal chemistry program aimed at developing isoform-selective sirtuin inhibitors. The stable 8-thioether linkage simplifies assay handling compared to free thiol analogs. Medicinal chemists can use this compound as a base scaffold to explore additional interactions in the enzyme's active site, quantifying improvements in IC50 and selectivity over the initial scaffold values [1].

Chemical Biology Tool for Investigating Redox-Sensitive Pathways

The 8-thioether group offers a unique chemical biology application as a latent reactive center. Researchers investigating oxidative stress or redox biology can use this compound as a stable precursor that, upon controlled oxidation with reagents like hydrogen peroxide, is converted to a sulfoxide or sulfone . This allows for on-demand generation of derivatives with altered hydrogen-bonding properties and steric bulk to study target engagement in a time-resolved manner, a capability absent in purely carbon-based analogs.

A Selective Lead Scaffold for Non-Adenosinergic Target Libraries

For researchers building compound libraries aimed at targets outside the adenosine receptor family, this compound provides a crucial chemotype. Its structure is designed to exclude the characteristic pharmacophoric elements required for high-affinity binding to adenosine A1, A2A, A2B, and A3 receptors [2]. This pre-emptive selectivity reduces the risk of adenosine-related off-target effects, making it a cleaner chemical tool for primary high-throughput screening against novel enzyme or receptor targets.

Synthesis of Diverse Xanthine Libraries via the 8-Thioether Handle

The compound serves as a versatile late-stage intermediate in synthetic chemistry. The 8-position thioether can be utilized for further functionalization, such as alkylation, arylation, or oxidation, to rapidly generate a library of structurally diverse xanthine derivatives . This is a key advantage for industrial procurement where a single high-purity precursor can enable the parallel synthesis of numerous derivatives for SAR studies, directly impacting research efficiency and reducing the need for multiple custom syntheses.

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